Cas no 100501-57-3 (tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate structure](https://ja.kuujia.com/scimg/cas/100501-57-3x500.png)
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid, 2,4,6,7-tetrahydro-2-methyl-, 1,1-dimethylethyl e...
- 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid, 2,4,6,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester
- tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
- tert-butyl 6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- 5-Boc-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine
- ACMC-20m3jw
- AG-D-05767
- AK-28066
- CTK3J9018
- FT-0645691
- I14-33940
- 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid,2,4,6,7-tetrahydro-2-methyl-,1,1-dimethylethyl ester
- SCHEMBL16217165
- CS-0135279
- AKOS015909199
- DTXSID70672011
- tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- 100501-57-3
- 2-METHYL-2,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLIC ACID, TERT-BUTYL ESTER
- tert-Butyl2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- DA-48427
-
- MDL: MFCD11044746
- インチ: InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-14(4)13-10/h7H,5-6,8H2,1-4H3
- InChIKey: SNYMVWVCTSCTLP-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC2=NN(C)C=C2C1
計算された属性
- 精确分子量: 237.14800
- 同位素质量: 237.148
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4A^2
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.18
- Boiling Point: 360.1 °C at 760 mmHg
- フラッシュポイント: 171.6 °C
- Refractive Index: 1.568
- PSA: 47.36000
- LogP: 1.65120
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Security Information
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152012-1g |
tert-butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate |
100501-57-3 | 95%+ | 1g |
$380 | 2023-02-19 | |
Matrix Scientific | 222550-500mg |
tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, 95% min |
100501-57-3 | 95% | 500mg |
$966.00 | 2023-09-06 | |
Alichem | A029187535-10g |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
100501-57-3 | 95% | 10g |
$1672.32 | 2023-09-04 | |
Matrix Scientific | 222550-1g |
tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, 95% min |
100501-57-3 | 95% | 1g |
$1739.00 | 2023-09-06 | |
Alichem | A029187535-5g |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
100501-57-3 | 95% | 5g |
$1290.42 | 2023-09-04 | |
Alichem | A029187535-25g |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
100501-57-3 | 95% | 25g |
$2706.80 | 2023-09-04 |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateに関する追加情報
Introduction to Tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 100501-57-3)
Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, identified by its Chemical Abstracts Service (CAS) number 100501-57-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a tert-butyl group and a carboxylate moiety in its molecular structure contributes to its unique physicochemical properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate consists of a fused ring system comprising a pyrazole ring and a pyridine ring, which are connected at the 4 and 3 positions, respectively. The 2-methyl substituent at the 2-position of the pyrazole ring further enhances its structural complexity and potential for functionalization. The carboxylate group at the 5-position provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
This compound has been extensively studied in recent years due to its promising pharmacological properties. Research has demonstrated that derivatives of pyrazolopyridine exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The tert-butyl group in the molecule not only enhances lipophilicity but also stabilizes the compound against metabolic degradation, making it an attractive candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel analogs of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with enhanced binding affinity and selectivity. These studies have highlighted the importance of rational drug design in optimizing lead compounds for therapeutic applications. The carboxylate functionality has been particularly exploited for covalent bond formation with biological targets, leading to the development of highly potent and selective inhibitors.
In the realm of medicinal chemistry, the synthesis of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been optimized using multi-step organic reactions that incorporate key functional groups such as alcohols, amines, and carboxylic acids. The use of palladium-catalyzed cross-coupling reactions has enabled efficient construction of the fused heterocyclic core, while protecting group strategies have been employed to ensure regioselective functionalization.
The pharmacokinetic properties of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have been thoroughly evaluated in preclinical studies. These investigations have revealed that the compound exhibits good oral bioavailability and moderate metabolic stability. The tert-butyl group contributes to its solubility profile in both aqueous and organic solvents, facilitating formulation development for various delivery systems.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in cancer progression and inflammation. For instance, derivatives of this compound have shown inhibitory activity against kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various diseases.
The role of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate in drug discovery has been further underscored by its incorporation into several clinical trials investigating novel therapeutic strategies. These trials aim to evaluate its efficacy and safety profile in treating conditions such as chronic inflammation and neurodegenerative disorders. Preliminary results have shown encouraging signs of activity, paving the way for further clinical development.
The synthetic methodologies developed for Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have also inspired new approaches in medicinal chemistry. The ability to modify key functional groups while maintaining structural integrity has opened up avenues for generating libraries of compounds with diverse biological activities. High-throughput screening techniques have been employed to identify promising candidates from these libraries for further optimization.
In conclusion,Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 100501-57-3) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and promising biological activities. Its synthesis has been refined through innovative chemical methodologies,and its pharmacological properties continue to be explored in both preclinical and clinical settings. As research progresses,this compound is expected to contribute significantly to the development of novel therapeutics targeting a wide range of diseases.
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